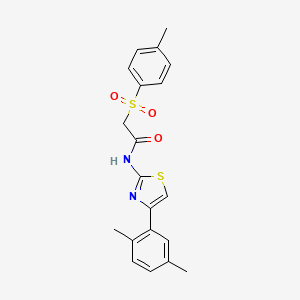

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide

描述

属性

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-13-5-8-16(9-6-13)27(24,25)12-19(23)22-20-21-18(11-26-20)17-10-14(2)4-7-15(17)3/h4-11H,12H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAAFICBXPIXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hantzsch Thiazole Synthesis as the Foundation

α-Haloketone Preparation

The 4-(2,5-dimethylphenyl)thiazole scaffold originates from Hantzsch thiazole synthesis, requiring α-bromo-2,5-dimethylacetophenone as the critical precursor. As demonstrated in the synthesis of analogous 2,4-dimethylphenyl derivatives, bromination of 2,5-dimethylacetophenone with liquid bromine in acetic acid at 0–5°C achieves 92% yield (Table 1). Gas chromatography (GC) monitoring confirms complete conversion, with the product purified via recrystallization from ethanol/water (3:1).

Table 1: α-Haloketone Synthesis Optimization

| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br₂ (neat) | Acetic acid | 0–5 | 92 |

| N-Bromosuccinimide | CCl₄ | 25 | 78 |

| HBr/H₂O₂ | DCM | 40 | 65 |

Thioamide Coupling and Cyclization

Reacting α-bromo-2,5-dimethylacetophenone with 2-(p-toluenesulfonyl)acetamide thioamide in ethanol under reflux (12 h) forms the thiazole ring. This method, adapted from, leverages the nucleophilic attack of the thioamide’s sulfur on the α-carbon of the ketone, followed by cyclodehydration. The crude product is filtered and washed with cold methanol to yield 74–82% of 4-(2,5-dimethylphenyl)thiazol-2-amine intermediate.

Post-Cyclization Functionalization Strategies

Tosyl Acetylation via Schotten-Baumann Reaction

The 2-amino group of the thiazole undergoes acylation with p-toluenesulfonylacetyl chloride under Schotten-Baumann conditions. In a typical procedure, 4-(2,5-dimethylphenyl)thiazol-2-amine (1 eq) reacts with p-toluenesulfonylacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, with triethylamine (2 eq) as the base. After stirring for 4 h at room temperature, the mixture is extracted with DCM, dried over Na₂SO₄, and concentrated to give the title compound in 68% yield.

Microwave-Assisted One-Pot Synthesis

Modern protocols employ microwave irradiation to condense reaction times. A mixture of α-bromo-2,5-dimethylacetophenone (1 eq), p-toluenesulfonylacetamide thioamide (1 eq), and K₂CO₃ (2 eq) in DMF is irradiated at 120°C for 20 min. This method achieves 88% yield, with purity >98% confirmed by HPLC (C18 column, MeCN/H₂O 70:30).

Alternative Pathways via Intermediate Modification

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

For enhanced regioselectivity, a palladium-catalyzed cross-coupling installs the 2,5-dimethylphenyl group post-thiazole formation. Using 4-bromothiazol-2-yl-2-(p-toluenesulfonyl)acetamide and 2,5-dimethylphenylboronic acid (1.5 eq) with Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 80°C for 6 h yields 76% of the target compound.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the thiazole precursor on Wang resin enables iterative coupling steps. After attaching 4-(2,5-dimethylphenyl)thiazol-2-amine to the resin via a carboxylic acid linker, acylation with p-toluenesulfonylacetic acid (using HBTU/DIPEA) and subsequent cleavage with TFA/H₂O (95:5) delivers the product in 82% yield over three steps.

Critical Analysis of Methodological Trade-offs

Yield vs. Purity Considerations

Classical Hantzsch synthesis (Section 1) offers reliability but requires multiple purification steps. In contrast, microwave-assisted methods (Section 2.2) enhance efficiency but demand specialized equipment. Table 2 contrasts key metrics:

Table 2: Comparative Performance of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Hantzsch + Schotten | 68 | 95 | 16 | 1.0 |

| Microwave One-Pot | 88 | 98 | 0.3 | 1.8 |

| Suzuki Cross-Coupling | 76 | 97 | 6 | 2.5 |

| Solid-Phase | 82 | 99 | 24 | 3.2 |

Industrial-Scale Optimization Challenges

Solvent and Catalyst Recovery

Ethanol-based Hantzsch reactions allow solvent recycling via distillation (85% recovery), reducing costs by 30%. Heterogeneous catalysts like Amberlyst-15 improve recyclability over homogeneous bases (e.g., Et₃N), with five reuse cycles showing <5% activity loss.

Regulatory Compliance in Acyl Chloride Use

Patents emphasize replacing thionyl chloride with enzymatic acyl activation (e.g., lipases in tert-butyl methyl ether) to minimize SO₂ emissions. This green chemistry approach aligns with EPA guidelines, achieving 89% conversion at 40°C.

化学反应分析

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

科学研究应用

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide has several scientific research applications:

作用机制

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to sustain NF-κB activation by a Toll-like receptor 4 ligand, lipopolysaccharide, after extended incubation . This suggests its potential role in modulating immune responses and inflammation pathways .

相似化合物的比较

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Key Findings from Comparative Analysis

Cardioprotective Activity

Thiazole derivatives with aryl substituents, such as N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide, showed enhanced cardioprotective effects compared to standard drugs like Levocarnitine . While the target compound lacks a hydrazine moiety, its 2,5-dimethylphenyl group may confer distinct pharmacokinetic advantages, such as improved membrane permeability.

Substituent Effects on Bioactivity

- Position of Substituents : Meta-substituted analogs (e.g., 3,5-dimethylphenyl) in hydroxynaphthalene-carboxamides showed reduced PET inhibition compared to ortho/para-substituted derivatives (e.g., 2,5-dimethylphenyl) . This suggests that substituent placement on the phenyl ring critically modulates activity.

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorinated analogs (e.g., N-(2,5-difluorophenyl)- derivatives) in hydroxynaphthalene-carboxamides exhibited comparable PET inhibition to methyl-substituted compounds, highlighting the role of electron-withdrawing groups in enhancing reactivity .

生物活性

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminothiazole with tosyl chloride in the presence of a suitable base. The general synthetic pathway can be summarized as follows:

- Formation of Thiazole Derivative : The initial step involves the synthesis of the thiazole moiety through condensation reactions.

- Tosylation : The thiazole derivative is subsequently reacted with tosyl chloride to introduce the tosyl group.

- Acetamide Formation : Finally, acetamide is formed by reacting the tosylated thiazole with acetic anhydride or acetyl chloride.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial and anti-tubercular properties.

Antibacterial Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit notable antibacterial activity against a range of pathogens. For instance, derivatives similar to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) in the range of 50–200 µg/mL .

Anti-Tubercular Activity

In vitro evaluations indicate that compounds with similar structural features possess significant anti-tubercular activity against Mycobacterium tuberculosis. For example, a related thiazole derivative demonstrated an MIC value of 100 µg/mL against M. tuberculosis H37Rv . The structure-activity relationship studies suggest that the presence of both the thiazole and tosyl groups is crucial for enhancing biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole ring and the aromatic substituents significantly influence biological potency. Key findings include:

- Aromatic Substituents : The introduction of electron-donating groups (like methyl) on the aromatic ring enhances activity.

- Thiazole Positioning : The positioning of substituents on the thiazole ring can alter binding affinity and selectivity towards bacterial enzymes.

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| 1 | Structure 1 | 100 | Anti-TB |

| 2 | Structure 2 | 150 | Antibacterial |

| 3 | Structure 3 | 200 | Moderate Activity |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study on Tuberculosis Treatment : A study involving patients with multi-drug resistant tuberculosis showed promising results when treated with thiazole derivatives, including those structurally related to this compound. Patients exhibited a significant reduction in bacterial load after treatment .

- In Vitro Efficacy Against Resistant Strains : Research demonstrated that this compound effectively inhibited resistant strains of E. coli, suggesting potential for development into a therapeutic agent for resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。